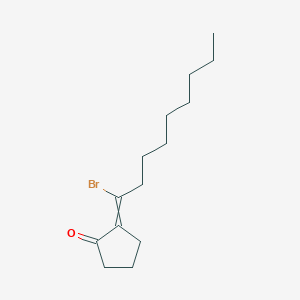![molecular formula C21H16O3S B12628823 {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918341-21-6](/img/structure/B12628823.png)
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acylation processes, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of {4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The phenylmethanone group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
{4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone: Similar structure but with a diethylamino group instead of a benzenesulfonyl group.
{4-(Bromomethyl)phenyl}(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group and a prop-2-yn-1-yloxy group.
Uniqueness
{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone is unique due to the presence of both a benzenesulfonyl group and a phenylmethanone group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
918341-21-6 |
|---|---|
Fórmula molecular |
C21H16O3S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[4-[2-(benzenesulfonyl)ethenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O3S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-25(23,24)20-9-5-2-6-10-20/h1-16H |
Clave InChI |
HBVXIDCVEGOHAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12628750.png)
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12628774.png)

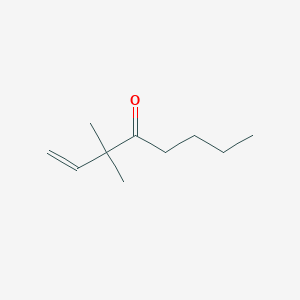
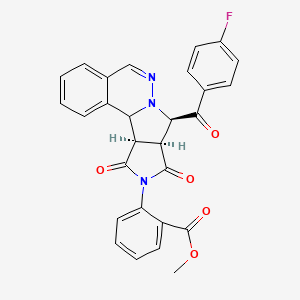
![1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid](/img/structure/B12628793.png)
![1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine](/img/structure/B12628794.png)
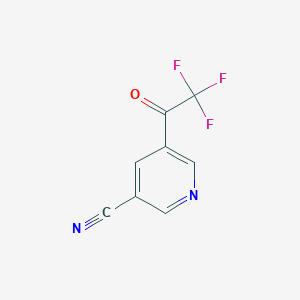
![13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one](/img/structure/B12628798.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)
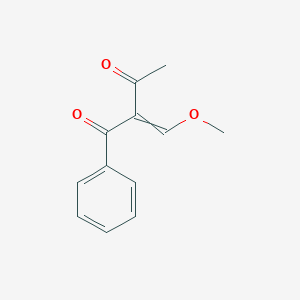
![(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12628805.png)
![2,6-dichloro-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12628807.png)
